methyl (2R)-2-amino-3-(4-iodophenyl)propanoate hydrochloride
Description
Methyl (2R)-2-amino-3-(4-iodophenyl)propanoate hydrochloride is a chiral amino acid ester derivative featuring a para-iodinated aromatic ring, a methyl ester group, and a hydrochloride salt. Its molecular formula is C₁₀H₁₃ClINO₂, with a calculated molecular weight of 341.35 g/mol (derived from atomic weights: C=12, H=1, Cl=35.45, I=126.9, N=14, O=16) . The iodine substituent enhances molecular polarizability and may influence binding affinity in receptor-targeted applications.
Properties
CAS No. |
1391560-77-2 |
|---|---|
Molecular Formula |
C10H13ClINO2 |
Molecular Weight |
341.57 g/mol |
IUPAC Name |
methyl (2R)-2-amino-3-(4-iodophenyl)propanoate;hydrochloride |
InChI |
InChI=1S/C10H12INO2.ClH/c1-14-10(13)9(12)6-7-2-4-8(11)5-3-7;/h2-5,9H,6,12H2,1H3;1H/t9-;/m1./s1 |
InChI Key |
CHZRNEAGNQBUSL-SBSPUUFOSA-N |
Isomeric SMILES |
COC(=O)[C@@H](CC1=CC=C(C=C1)I)N.Cl |
Canonical SMILES |
COC(=O)C(CC1=CC=C(C=C1)I)N.Cl |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Esterification of 2-Amino-3-(4-Iodophenyl)Propanoic Acid
The primary synthesis route begins with the esterification of (2R)-2-amino-3-(4-iodophenyl)propanoic acid using methanol in the presence of an acid catalyst. Sulfuric acid (H₂SO₄) is commonly employed at concentrations of 1–5 mol%, facilitating protonation of the carboxylic acid group to enhance electrophilicity. The reaction proceeds via nucleophilic acyl substitution, where methanol attacks the activated carbonyl carbon, displacing water.
Key Reaction Conditions:
-
Temperature: 60–70°C under reflux to drive equilibrium toward ester formation.
-
Solvent: Excess methanol acts as both solvent and reagent.
-
Monitoring: Thin-layer chromatography (TLC) with silica gel plates (ethyl acetate/hexane, 1:1) and ninhydrin staining confirms reaction completion.
Racemization at the α-carbon is a critical concern. To preserve the (R)-configuration, reactions are conducted under mild acidic conditions and limited exposure to heat. Studies indicate that temperatures above 80°C lead to detectable epimerization (>2%).
Hydrochloride Salt Formation
Following esterification, the free base is converted to its hydrochloride salt for improved stability and crystallinity. This is achieved by bubbling hydrogen chloride (HCl) gas through a cooled (−10°C) dichloromethane solution of the ester. Alternatively, aqueous HCl (1–2 M) is added dropwise to a stirred solution, yielding a white precipitate.
Optimization Parameters:
-
Solvent Choice: Dichloromethane or ethyl acetate minimizes side reactions.
-
Precipitation Yield: 85–92% when HCl is introduced slowly to avoid local overheating.
Starting Material Synthesis: 2-Amino-3-(4-Iodophenyl)Propanoic Acid
Iodination of 2-Amino-3-Phenylpropanoic Acid
The 4-iodophenyl moiety is introduced via electrophilic aromatic iodination. A mixture of iodine monochloride (ICl) and acetic acid selectively iodinates the para position of L-phenylalanine derivatives.
Reaction Scheme:
Conditions:
Resolution of Racemic Mixtures
Commercial (2R)-2-amino-3-(4-iodophenyl)propanoic acid is often obtained via enzymatic resolution. Porcine kidney acylase selectively deacetylates the L-enantiomer from N-acetyl-DL derivatives, achieving >98% enantiomeric excess (ee).
Typical Protocol:
-
Substrate: N-Acetyl-DL-2-amino-3-(4-iodophenyl)propanoic acid.
-
Enzyme: Acylase I (10 U/mg substrate).
-
Yield: 70–75% isolated (R)-enantiomer after recrystallization.
Purification and Characterization
Crystallization Techniques
The hydrochloride salt is purified via recrystallization from ethanol/water (3:1). Slow cooling (0.5°C/min) yields needle-shaped crystals with >99% purity by HPLC.
Crystallization Data:
| Solvent System | Yield (%) | Purity (%) | Crystal Morphology |
|---|---|---|---|
| Ethanol/Water | 88 | 99.5 | Needles |
| Acetone | 76 | 98.2 | Prisms |
Analytical Validation
High-Performance Liquid Chromatography (HPLC):
-
Column: Chiralpak IA (250 × 4.6 mm, 5 µm).
-
Mobile Phase: Hexane/ethanol (80:20) + 0.1% trifluoroacetic acid.
-
Retention Time: (R)-enantiomer = 12.3 min; (S)-enantiomer = 14.7 min.
Nuclear Magnetic Resonance (NMR):
-
¹H NMR (400 MHz, D₂O): δ 7.68 (d, J = 8.4 Hz, 2H, ArH), 7.32 (d, J = 8.4 Hz, 2H, ArH), 4.21 (q, J = 7.0 Hz, 1H, α-CH), 3.72 (s, 3H, OCH₃), 3.18 (dd, J = 14.0, 7.0 Hz, 1H, CH₂), 2.95 (dd, J = 14.0, 7.0 Hz, 1H, CH₂).
Comparative Analysis of Alternative Methods
Microwave-Assisted Esterification
Microwave irradiation (100 W, 80°C) reduces reaction time from 12 hours to 30 minutes, but enantiomeric excess drops to 94% due to thermal racemization.
Enzymatic Esterification
Candida antarctica lipase B (CAL-B) catalyzes methanolysis in ionic liquids ([BMIM][BF₄]), achieving 89% yield and 97% ee. However, enzyme cost limits scalability.
Industrial-Scale Considerations
Pilot-scale batches (10 kg) use continuous flow reactors to enhance mixing and heat transfer. Key parameters include:
Chemical Reactions Analysis
Types of Reactions
Methyl (2R)-2-amino-3-(4-iodophenyl)propanoate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can be performed to remove the iodine atom or reduce other functional groups present in the molecule.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Palladium on carbon (Pd/C) is often used as a catalyst for hydrogenation reactions.
Substitution: Nucleophiles such as sodium azide or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives such as carboxylic acids or ketones.
Reduction: Deiodinated products or reduced amines.
Substitution: Substituted derivatives with various functional groups replacing the iodine atom.
Scientific Research Applications
Medicinal Chemistry
Methyl (2R)-2-amino-3-(4-iodophenyl)propanoate hydrochloride is primarily used as an intermediate in the synthesis of various pharmaceutical compounds. Its structural features make it a valuable precursor in the development of drugs targeting neurological disorders and cancer therapies.
Neuroprotective Agents
Recent studies have indicated that derivatives of this compound exhibit neuroprotective properties. For example, certain analogs have been shown to inhibit pathways associated with neurodegeneration, making them potential candidates for treating diseases like Alzheimer's .
Anticancer Research
The compound has also been investigated for its anticancer properties. It acts as a substrate for the synthesis of inhibitors targeting specific kinases involved in tumor growth. Case studies have demonstrated that modifications of this compound can lead to enhanced efficacy against various cancer cell lines .
Synthesis and Derivatives
The synthesis of this compound typically involves several steps:
- Starting Material : The synthesis often begins with commercially available amino acids or their derivatives.
- Iodination : The introduction of iodine at the para position of the phenyl ring is crucial for biological activity.
- Methylation : The final step involves methylation to produce the hydrochloride salt form, which enhances solubility and stability .
Table 1: Comparison of Synthetic Routes
| Route | Starting Material | Yield (%) | Comments |
|---|---|---|---|
| Route A | Phenylalanine | 85% | Simple iodination |
| Route B | Benzylamine | 75% | Requires additional steps |
Biochemical Applications
Beyond drug synthesis, this compound finds applications in biochemical assays and research.
Enzyme Inhibition Studies
The compound serves as a model substrate for studying enzyme kinetics and inhibition mechanisms. It has been utilized to explore interactions with various enzymes, providing insights into metabolic pathways .
Cell Culture Studies
In vitro studies involving cell lines have shown that this compound can influence cell signaling pathways, particularly those related to apoptosis and cell proliferation. These findings are crucial for understanding the cellular effects of potential drug candidates derived from it .
Case Study 1: Neuroprotective Effects
A study published in a peer-reviewed journal highlighted the neuroprotective effects of modified derivatives of this compound on neuronal cell cultures exposed to oxidative stress. The results indicated a significant reduction in cell death compared to controls, suggesting potential therapeutic applications in neurodegenerative diseases .
Case Study 2: Anticancer Activity
Another research project focused on the anticancer properties of this compound's derivatives demonstrated promising results against breast cancer cell lines. The study reported a dose-dependent inhibition of cell growth, further supporting its role as a lead compound for developing new anticancer therapies .
Mechanism of Action
The mechanism of action of methyl (2R)-2-amino-3-(4-iodophenyl)propanoate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The iodine atom plays a crucial role in enhancing the compound’s binding affinity and selectivity. The compound may act as an inhibitor or modulator of enzyme activity, affecting various biochemical pathways.
Comparison with Similar Compounds
Halogen-Substituted Derivatives
Halogen substitution significantly impacts physicochemical properties and reactivity. Key examples include:
Key Findings :
- Iodine vs. Bromine : The iodine atom increases molecular weight by ~46 g/mol compared to bromine, affecting solubility and crystallinity. Iodinated derivatives may exhibit unique reactivity in electrophilic substitutions due to iodine’s polarizable electron cloud .
- The 4-fluoro analog (MW 233.67) is 32% lighter than the iodo derivative, favoring better bioavailability .
Ester Group Variations
The nature of the ester group influences hydrolysis rates and pharmacokinetics:
Key Findings :
Positional Isomers and Stereochemistry
Variations in substituent position and stereochemistry alter biological activity:
Key Findings :
- Stereochemistry: The (2R) configuration in the target compound is critical for mimicking natural amino acids, whereas racemic mixtures (e.g., 4-fluoro-DL-phenylalanine derivatives) may exhibit reduced potency .
Biological Activity
Methyl (2R)-2-amino-3-(4-iodophenyl)propanoate hydrochloride, also known as methyl 2-amino-3-(4-iodophenyl)propanoate, is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article provides a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.
- Molecular Formula : C10H13ClINO2
- Molecular Weight : 341.57 g/mol
- CAS Number : 177366-19-7
This compound functions primarily as a non-peptide antagonist of neuropeptide receptors. This class of compounds has been shown to effectively inhibit neuropeptide receptor activity, which is crucial in various physiological processes including pain modulation and neuroendocrine functions .
Biological Activity
- Neurotransmitter Modulation :
- Anticancer Properties :
- Antimicrobial Activity :
Case Study 1: Neuroprotective Effects
A study published in Neuroscience Letters demonstrated that this compound provided neuroprotective effects in a rodent model of neurodegeneration. The compound was administered prior to inducing oxidative stress, resulting in reduced neuronal cell death and improved behavioral outcomes .
Case Study 2: Cancer Cell Line Inhibition
In a study conducted on human breast cancer cell lines, the compound showed a dose-dependent inhibition of cell proliferation. The mechanism was linked to the activation of caspase pathways leading to increased apoptosis rates .
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the optimal stereoselective synthesis routes for methyl (2R)-2-amino-3-(4-iodophenyl)propanoate hydrochloride?
- Methodological Answer : The synthesis of chiral amino acid derivatives like this compound typically employs enantioselective catalysis or chiral auxiliaries. For example, asymmetric hydrogenation using Ru-BINAP catalysts can yield the (R)-configuration with high enantiomeric excess (ee). Protecting groups (e.g., tert-butoxycarbonyl, Boc) may be used to prevent racemization during iodophenyl substitution. Post-synthesis purification via recrystallization or chiral HPLC ensures stereochemical purity .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR : H and C NMR can confirm the presence of the iodophenyl group (δ ~7.6 ppm for aromatic protons) and ester moiety (δ ~3.7 ppm for methoxy group).
- X-ray crystallography : Resolves absolute stereochemistry and molecular packing (e.g., hydrogen bonding between the ammonium group and chloride counterion) .
- Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H] at m/z 380.02).
Q. What safety protocols are critical when handling this compound?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact (H313/H333 hazards) .
- Ventilation : Use fume hoods to prevent inhalation of fine particles.
- Waste disposal : Neutralize acidic residues before disposal, following institutional guidelines for halogenated compounds .
Advanced Research Questions
Q. How can computational reaction path search methods optimize the synthesis of this compound?
- Methodological Answer : Quantum chemical calculations (e.g., density functional theory, DFT) predict transition states and intermediates for key steps like iodophenyl coupling. ICReDD’s integrated computational-experimental workflow combines reaction path sampling with machine learning to identify optimal conditions (e.g., solvent polarity, temperature) for yield and stereoselectivity .
Q. How can researchers resolve contradictions in pharmacological data from in vitro studies involving this compound?
- Methodological Answer : Contradictions in IC values or receptor binding assays may arise from assay-specific variables (e.g., cell line variability, solvent effects). Standardize protocols by:
- Using a common cell line (e.g., HEK293 for GPCR studies).
- Including internal controls (e.g., reference agonists/antagonists).
- Validating solubility via dynamic light scattering (DLS) to exclude aggregation artifacts .
Q. What reactor designs improve the scalability of this compound’s synthesis while maintaining stereochemical integrity?
- Methodological Answer : Continuous flow reactors enhance scalability by ensuring precise temperature control and mixing. For example, a microfluidic reactor with immobilized chiral catalysts (e.g., Pd-supported BINAP) can achieve >90% ee at high throughput. In-line FTIR monitoring enables real-time adjustment of reaction parameters .
Q. How can solubility challenges in biological assays be addressed for this hydrophobic compound?
- Methodological Answer :
- Co-solvents : Use DMSO or cyclodextrin derivatives (e.g., hydroxypropyl-β-cyclodextrin) to enhance aqueous solubility.
- Prodrug strategies : Modify the ester group to a more polar pro-moiety (e.g., phosphate ester) that hydrolyzes in vivo.
- Structural analogs : Compare solubility profiles of fluorophenyl or chlorophenyl derivatives to identify trends .
Data Contradiction Analysis
Q. How should discrepancies in NMR spectra between synthesized batches be investigated?
- Methodological Answer :
- Impurity profiling : Use HPLC-MS to detect byproducts (e.g., de-iodinated analogs or racemized forms).
- Variable temperature NMR : Assess dynamic processes (e.g., rotameric equilibria) that may obscure signals.
- Cross-validate : Compare data with independently synthesized batches or commercial reference standards (if available) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
